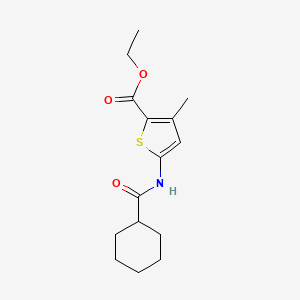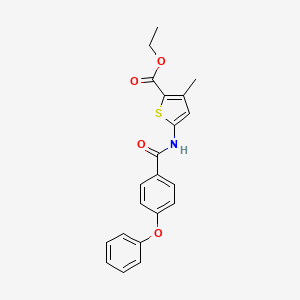
ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It is an essential compound in medicinal chemistry and material science, with applications ranging from corrosion inhibitors to the advancement of organic semiconductors . The ethyl group is a common functional group in organic chemistry, represented by the structural formula -CH2CH3. The cyclohexaneamido part suggests the presence of a cyclohexane, which is a six-membered ring structure, and an amide functional group, which is a carbonyl group (C=O) attached to a nitrogen atom.
科学研究应用
ETMC has been used in a wide range of scientific research applications, including studies of the structure and reactivity of organic molecules, investigations of catalytic processes, and the development of new materials. It has also been used as a model compound to study the effects of electron-withdrawing groups on the reactivity of thiophene-based molecules. Additionally, ETMC has been used as a precursor to synthesize other organic compounds, such as 5-amino-3-methylthiophene-2-carboxylic acid and 5-cyclohexyl-3-methylthiophene-2-carboxylic acid.
作用机制
The mechanism of action of ETMC is not well understood. However, it is believed that the electron-withdrawing amide group of the compound enhances the reactivity of the 5-cyclohexyl-3-methylthiophene-2-carboxylic acid moiety, thereby allowing for the formation of new molecules. Additionally, the two carboxylate groups of the molecule can form hydrogen bonds with other molecules, which may also play a role in its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETMC are largely unknown. However, it has been suggested that the compound may be able to interact with proteins and other molecules in the body, and may be able to modulate their activity. Additionally, it has been speculated that ETMC may be able to interact with enzymes in the body, and may be able to alter their activity.
实验室实验的优点和局限性
ETMC has several advantages for use in lab experiments. It is a relatively stable compound, and it is easy to synthesize. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in research. However, there are some limitations to using ETMC in lab experiments. For example, the compound is not water-soluble, so it must be dissolved in a polar aprotic solvent before use. Additionally, it is not very soluble in organic solvents, so it must be used in small amounts.
未来方向
The potential future directions for ETMC are numerous. For example, further research could be done to investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the fields of chemistry, biochemistry, and pharmacology. Additionally, research could be done to explore its potential use as a precursor for the synthesis of other organic compounds. Finally, further research could be done to investigate the effects of electron-withdrawing groups on the reactivity of thiophene-based molecules.
合成方法
The synthesis of ETMC involves the condensation reaction of 5-cyclohexyl-3-methylthiophene-2-carboxylic acid and ethyl amine. This reaction is typically performed in the presence of a base, such as sodium hydroxide, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature, and the product is purified by recrystallization.
属性
IUPAC Name |
ethyl 5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-19-15(18)13-10(2)9-12(20-13)16-14(17)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIBZIMHIPCNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523975.png)
![ethyl N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamate](/img/structure/B6523977.png)
![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one](/img/structure/B6523981.png)
![methyl 2-(2-{[4-oxo-3-({4-[(2-phenylethyl)carbamoyl]cyclohexyl}methyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523982.png)
![9-(3-chloro-4-fluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6523986.png)
![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B6523991.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6523997.png)
![2-(3,4-dimethoxyphenyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B6524016.png)




![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6524070.png)
![2-[(4-fluorophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524073.png)